(5-Methyl-3-phenylpyrazol-1-yl)methanol

Vue d'ensemble

Description

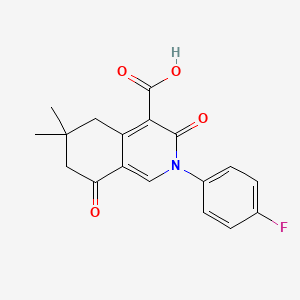

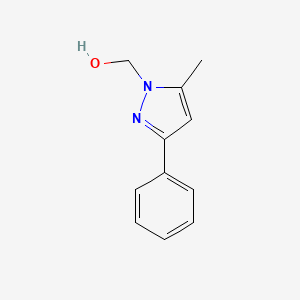

“(5-Methyl-3-phenylpyrazol-1-yl)methanol” is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol1. It’s not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “(5-Methyl-3-phenylpyrazol-1-yl)methanol”.Molecular Structure Analysis

The molecular structure of “(5-Methyl-3-phenylpyrazol-1-yl)methanol” consists of a pyrazole ring attached to a phenyl group and a methyl group1. However, detailed structural analysis such as bond lengths and angles, or crystal structure data, was not found in the search results.

Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “(5-Methyl-3-phenylpyrazol-1-yl)methanol”.Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-3-phenylpyrazol-1-yl)methanol” are not well-documented in the available literature.Applications De Recherche Scientifique

Tautomeric Transformations and Crystal Structures

1-Phenyl-3-methylpyrazol-2-in-5-thione, which shares structural similarities with (5-Methyl-3-phenylpyrazol-1-yl)methanol, demonstrates interesting tautomeric transformations. In the crystalline phase, it exists in the tautomeric NH-form, stabilized by intermolecular hydrogen bonds. In solutions, it predominantly takes the form of the SH-tautomer, with some presence of the CH-tautomer in low-polar solvents. The study of these transformations is valuable for understanding molecular behavior in different environments, contributing to fields like pharmaceuticals and materials science (Chmutova et al., 2001).

Hydrogen Bonding Patterns

The compound 5-Amino-1-benzoyl-3-methylpyrazole, also structurally related to (5-Methyl-3-phenylpyrazol-1-yl)methanol, shows complex hydrogen bonding patterns. It forms intricate sheets through a combination of N-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds. Such studies are crucial for developing new materials and understanding molecular interactions, which have implications in drug design and supramolecular chemistry (Quiroga et al., 2010).

Photochemical Properties

1-Methyl-4-phenylpyrazole, another compound structurally related to (5-Methyl-3-phenylpyrazol-1-yl)methanol, exhibits unique photochemical properties. Its direct irradiation in methanol leads to phototransposition and photocleavage reactions. Such studies provide insights into the photochemical behavior of pyrazoles, which is significant in fields like photochemistry, photopharmacology, and the development of light-responsive materials (Pavlik & Kebede, 1997).

Zeolite Catalysts in Methanol Conversion

Research on the deactivation of acidic zeolite catalysts during methanol conversion sheds light on how spatial constraints affect reaction mechanisms. This is particularly relevant in chemical engineering and catalysis, where understanding catalyst behavior can lead to more efficient industrial processes (Schulz, 2010).

Biological Conversion of Methanol

Engineering Escherichia coli for converting methanol to metabolites demonstrates the potential of using methanol as a substrate for biological production of chemicals and fuels. This research has significant implications in biotechnology, specifically in the development of sustainable and efficient methods for chemical production (Whitaker et al., 2017).

Safety And Hazards

There is no specific safety and hazard information available for “(5-Methyl-3-phenylpyrazol-1-yl)methanol”. As with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

The future directions for research on “(5-Methyl-3-phenylpyrazol-1-yl)methanol” are not clear from the available information. However, pyrazole derivatives have been studied as promising ligands in metal complexes due to their potential applications in catalysis, medicine, and biomimetic studies2.

Please note that this information is based on limited search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

Propriétés

IUPAC Name |

(5-methyl-3-phenylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMBQQYNEGCAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-3-phenylpyrazol-1-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)

![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)

![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)

![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)